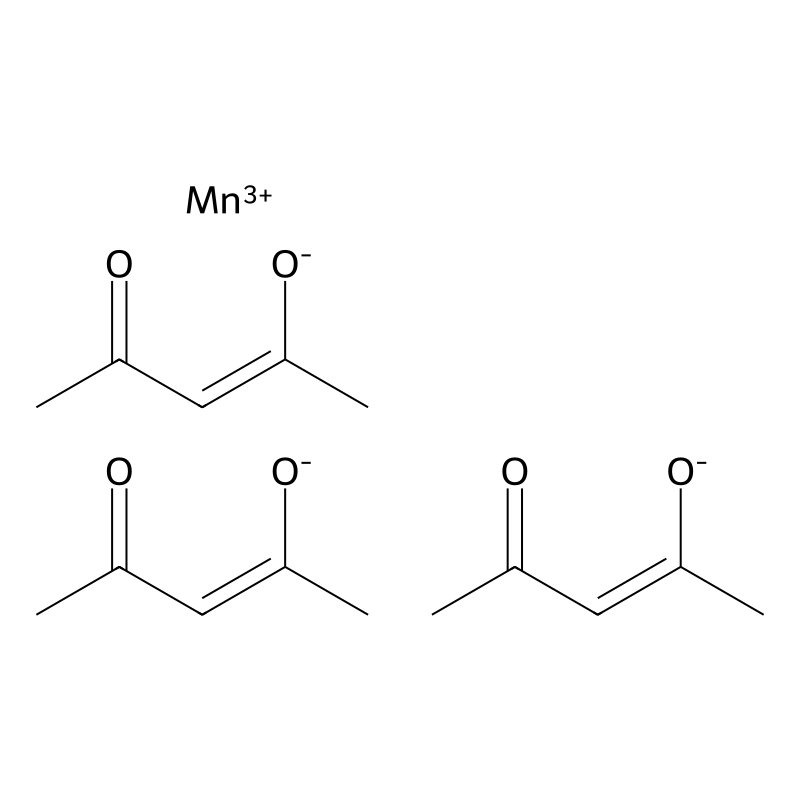Manganese(III)acetylacetonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic Synthesis as an Oxidant:
Due to its ability to readily donate an oxygen atom, Mn(acac)₃ serves as a mild and selective oxidant in various organic reactions. It effectively oxidizes:
- Phenols: Mn(acac)₃ can convert phenols to quinones, which are important intermediates in the synthesis of pharmaceuticals, dyes, and polymers .
- β-dicarbonyl compounds: Mn(acac)₃ can oxidize β-dicarbonyl compounds to α,β-unsaturated carbonyl compounds, which are valuable building blocks in organic synthesis .
- Thiols: Mn(acac)₃ can oxidize thiols to disulfides, which play a role in protein crosslinking and other biological processes .
The advantage of using Mn(acac)₃ as an oxidant lies in its controlled reactivity, minimizing undesired side reactions and overoxidation of the target molecule.
Catalyst Precursor and Lewis Acid:
Mn(acac)₃ can act as a precursor for the generation of various manganese catalysts. By removing one or more acetylacetonate ligands, it allows for the coordination of different substrates, leading to the formation of tailored catalysts for specific reactions. Additionally, Mn(acac)₃ can function as a Lewis acid due to its vacant d-orbitals, enabling its participation in various catalytic cycles involving Lewis acid-base interactions.
Material Science Applications:
Mn(acac)₃ plays a role in the synthesis and processing of various materials, including:
- Carbon nanostructures: Mn(acac)₃ can be used as a precursor for the growth of carbon nanotubes and other carbon nanostructures through chemical vapor deposition (CVD) and laser evaporation techniques .
- Polymer synthesis: Mn(acac)₃ can act as an initiator or catalyst for the polymerization of various monomers, contributing to the development of novel polymeric materials.
Manganese(III)acetylacetonate, also known as tris(acetylacetonato)manganese(III), is a coordination complex formed by manganese in its +3 oxidation state and three acetylacetonate ligands. This compound is characterized by its dark brown to black crystalline form and exhibits paramagnetic properties due to the presence of unpaired electrons in the manganese ion. Manganese(III)acetylacetonate is notable for its ability to act as a catalyst in various
- Redox Reactions: It can react with primary amines, such as ethylenediamine, to form manganese(II) complexes. This reaction is significant in the context of vinyl polymerization initiation mechanisms .
- Decomposition: Upon heating, manganese(III)acetylacetonate can decompose, releasing acetone and carbon monoxide, while forming manganese ions .
- Coordination Chemistry: The compound can coordinate with various ligands, leading to the formation of diverse manganese complexes, which can exhibit different catalytic properties .
Manganese(III)acetylacetonate can be synthesized through several methods:
- Reaction with Potassium Permanganate: A common method involves dissolving potassium permanganate in water and adding acetylacetone under controlled conditions. This process typically yields high purity crystals of manganese(III)acetylacetonate .
- Nanoparticle Synthesis: Recent advancements have introduced environmentally friendly methods for synthesizing manganese(III)acetylacetonate nanoparticles, which are produced via hydrolysis and subsequent reaction with acetylacetone .
- Crystallization Techniques: Crystallization from organic solvents can also be employed to obtain single crystals suitable for structural analysis .
Manganese(III)acetylacetonate has several applications across various fields:
- Catalysis: It serves as an effective catalyst or co-catalyst in organic reactions, including polymerization and isomerization processes .
- Material Science: The compound is used in the synthesis of advanced materials due to its ability to form stable complexes with other ligands.
- Analytical Chemistry: It is utilized in magnetic resonance studies owing to its paramagnetic properties, which allow for the investigation of molecular structures .
Interaction studies involving manganese(III)acetylacetonate focus on its reactivity with various ligands and substrates. The compound's ability to coordinate with amines and other organic molecules has been extensively studied, revealing insights into its catalytic mechanisms and potential applications in synthetic chemistry . Moreover, studies examining its interactions with biological systems could pave the way for therapeutic applications.
Manganese(III)acetylacetonate shares similarities with other metal acetylacetonates but exhibits unique properties that distinguish it:
| Compound Name | Metal | Unique Features |
|---|---|---|
| Manganese(II)acetylacetonate | Manganese II | More stable than the III variant; less reactive |
| Iron(III)acetylacetonate | Iron III | Exhibits different catalytic properties; more stable |
| Cobalt(II)acetylacetonate | Cobalt II | Known for its distinct color and magnetic properties |
| Nickel(II)acetylacetonate | Nickel II | Often used in organic synthesis; different reactivity profile |
Manganese(III)acetylacetonate's unique paramagnetic properties and reactivity make it particularly interesting for applications in catalysis and material science compared to these similar compounds.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








